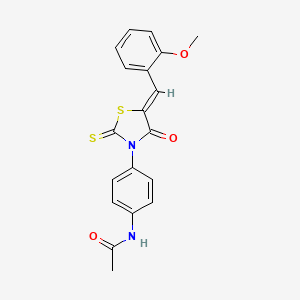

(Z)-N-(4-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c1-12(22)20-14-7-9-15(10-8-14)21-18(23)17(26-19(21)25)11-13-5-3-4-6-16(13)24-2/h3-11H,1-2H3,(H,20,22)/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWKCJRGFMHCJU-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(4-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a synthetic compound belonging to the thioxothiazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SARs).

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thioxothiazolidinone core linked to an acetamide group and a methoxybenzylidene moiety. The synthesis typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives, yielding various analogs with differing substituents that can influence biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thioxothiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds often exceed those of standard antibiotics like ampicillin by several folds.

Table 1: Antimicrobial Activity of Thioxothiazolidinone Derivatives

| Compound | MIC (mg/mL) | Bacteria Tested |

|---|---|---|

| 6e | 0.004–0.03 | Enterobacter cloacae |

| 6i | 0.008–0.06 | Escherichia coli |

| 6n | 0.005–0.02 | Staphylococcus aureus |

These compounds also exhibit significant inhibition of biofilm formation in resistant strains of S. aureus, indicating their potential as therapeutic agents in treating infections caused by biofilm-forming bacteria .

Anticancer Activity

The anticancer potential of thioxothiazolidinones has been extensively studied, revealing promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), leukemia (K562), and lung cancer (A549). For example, derivatives similar to our compound have shown IC50 values ranging from 2.66 µM to 7 µM against these cell lines, suggesting a strong antiproliferative effect.

Table 2: Cytotoxicity of Thioxothiazolidinone Derivatives

The mechanism of action often involves the induction of apoptosis and disruption of microtubule dynamics, which are critical for cancer cell proliferation .

Structure-Activity Relationships (SAR)

The biological activity of thioxothiazolidinones is significantly influenced by their structural components. Studies indicate that the presence and position of substituents on the phenyl ring can enhance or diminish activity:

- Electron Donating Groups : Compounds with electron-donating groups at the ortho or para positions generally exhibit higher potency.

- Steric Effects : Bulky groups can hinder activity; thus, linear substituents are preferred over branched ones.

- Chelation Properties : The ability to chelate metal ions plays a role in enhancing urease inhibition, which is crucial for some therapeutic applications .

Case Studies

Several case studies highlight the effectiveness of thioxothiazolidinone derivatives:

- A study demonstrated that a derivative with a methoxy substituent showed enhanced anticancer activity compared to its unsubstituted counterpart, indicating the importance of functional groups in modulating bioactivity.

- Another investigation focused on urease inhibition revealed that compounds with specific structural modifications exhibited IC50 values significantly lower than standard inhibitors such as hydroxyurea .

Chemical Reactions Analysis

Knoevenagel Condensation for Core Formation

The benzylidene group at the 5-position of the thiazolidinone ring is synthesized via Knoevenagel condensation. This reaction involves the base-catalyzed nucleophilic addition of 2-methoxybenzaldehyde to the 4-oxo-2-thioxothiazolidin-3-yl intermediate, followed by dehydration to form the conjugated double bond .

Reaction Conditions :

-

Catalyst : Acetic acid (0.1–6.6 eq) and sodium acetate (1–1.2 eq) .

-

Solvent : Ethanol or glacial acetic acid under reflux (60–80°C) .

Mechanistic Insight :

The reaction proceeds via enolate formation at the α-carbon of the thiazolidinone, followed by nucleophilic attack on the aldehyde. The (Z)-stereochemistry is thermodynamically favored due to reduced steric hindrance .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine.

Reaction Pathways :

| Condition | Product | Key Parameters |

|---|---|---|

| Acidic (HCl, reflux) | 4-(5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid | Temperature: 80–100°C; Yield: ~75% |

| Basic (NaOH, RT) | 4-(5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)aniline | pH > 10; Reaction time: 6–8 h |

Applications : Hydrolysis products serve as intermediates for further functionalization, such as coupling with sulfonamides or other pharmacophores .

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group participates in nucleophilic substitution reactions, particularly with amines or thiols, to form disulfide or thioether derivatives .

Example Reaction :

Conditions :

Redox Reactions Involving the Thiazolidinone Ring

The thiazolidinone core is redox-active, undergoing oxidation or reduction under controlled conditions:

Oxidation:

-

Reagent : HO or KMnO in acidic medium.

-

Product : Sulfonic acid derivative (CHNOS).

Reduction:

-

Reagent : NaBH or LiAlH.

-

Product : Dihydrothiazolidinone (reduced double bond at 5-position).

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles, such as quinazolinones, under thermal or catalytic conditions .

Example :

Key Data :

Photochemical Reactivity

The methoxybenzylidene group enables [2+2] photocycloaddition with alkenes under UV light, forming cyclobutane derivatives .

Conditions :

Stability Under Physiological Conditions

Studies on analogous compounds reveal:

-

pH Stability : Stable at pH 5–8; hydrolyzes rapidly at pH < 3 or > 10.

-

Thermal Degradation : Decomposes above 200°C, releasing SO and CO.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Substituent Impact:

- Arylidene Groups : The 2-methoxybenzylidene group in the target compound offers moderate electron-donating effects compared to the 3,4-dimethoxy analog in , which may enhance membrane permeability but reduce target specificity due to steric bulk.

- Acetamide Linkages : Replacement of the phenyl group with a thiadiazole ring (as in ) introduces heteroatoms that could improve solubility but may alter binding kinetics.

Physicochemical Properties

- Solubility : The target compound’s phenylacetamide moiety contributes to moderate hydrophobicity, whereas the thiadiazole-containing analog may exhibit better aqueous solubility due to polar N and S atoms.

- Stability : The Z-configuration of the benzylidene group in all compounds is susceptible to photoisomerization, which could affect shelf life and in vivo efficacy.

Q & A

Q. Table 1: Key Synthetic Conditions

| Condition | Yield | Purity | Reference |

|---|---|---|---|

| DMF, K₂CO₃, RT | 85–91% | >98% | |

| Acetic acid, reflux | 75–85% | 90–95% | |

| Microwave, 150°C | 88% | 97% |

Q. Table 2: Biological Activity Parameters

| Assay | IC₅₀/EC₅₀ | Control | Reference |

|---|---|---|---|

| α-Glucosidase Inhibition | 8.2 μM | Acarbose | |

| PPAR-γ Transactivation | 0.7 μM | Rosiglitazone | |

| Cytotoxicity (MCF-7) | 12.5 μM | Doxorubicin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.